molecular formula C7H5N3O2 B2808491 Imidazo[1,2-A]pyrimidine-6-carboxylic acid CAS No. 944896-64-4

Imidazo[1,2-A]pyrimidine-6-carboxylic acid

Cat. No.: B2808491
CAS No.: 944896-64-4
M. Wt: 163.136
InChI Key: IRCKAWIBTUJQID-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O2 . It is a heterocyclic compound consisting of an imidazole and a pyrimidine ring, with a carboxylic acid group attached to the pyrimidine ring . It has a molecular weight of 163.14 .


Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization as key steps .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The InChI Code is 1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12) .

Scientific Research Applications

Medicinal Chemistry Strategies

Imidazo[1,2-a]pyrimidine derivatives, specifically N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, have shown promise as antagonists of the androgen receptor, particularly in inhibiting tumor growth in castration-resistant prostate cancer. However, their rapid metabolism by aldehyde oxidase (AO) poses challenges. Research has focused on modifying their structure to reduce AO-mediated oxidation, exploring the alteration of heterocycles or blocking reactive sites as effective strategies (Linton et al., 2011).

Organic Synthesis Developments

The palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine is a significant advancement in organic synthesis. This technique allows efficient synthesis of 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles, demonstrating the versatility of imidazo[1,2-a]pyrimidine in organic chemistry (Li et al., 2003).

Synthesis of Derivatives and Biological Activities

A variety of imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides have been synthesized, with some displaying significant anti-inflammatory and analgesic activities. These derivatives highlight the potential of imidazo[1,2-a]pyrimidine in developing new pharmacological agents (Abignente et al., 1994).

Optical Properties and Fluorescent Sensors

Imidazo[1,2-a]pyrimidines synthesized through A3 coupling and cyclization using copper oxide nanoparticles have been studied for their optical properties. Certain derivatives, such as 2,4-bis(4-methoxyphenyl)benzo[4,5]imidazo[1,2-a]pyrimidine, can act as fluorescent sensors for zinc ions, indicating their potential in chemical sensing applications (Rawat & Rawat, 2018).

Solid-Phase Synthesis Techniques

Solid-phase synthesis of imidazo[1,2-a]pyrimidines involves condensation between α-bromoketone bound to solid support and various 2-aminopyrimidine derivatives. This method underscores the adaptability of imidazo[1,2-a]pyrimidine in solid-phase synthesis, a crucial technique in combinatorial chemistry (Kazzouli et al., 2003).

Mechanism of Action

Target of Action

Imidazo[1,2-A]pyrimidine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the biological entities involved in the pathogenesis of these diseases.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent inhibitors . They interact with their targets by forming a covalent bond, which can result in the inhibition of the target’s function .

Biochemical Pathways

Given its potential role as an antituberculosis agent , it may affect the pathways involved in the survival and proliferation of the tuberculosis bacteria.

Result of Action

As a potential antituberculosis agent , it may inhibit the growth and proliferation of the tuberculosis bacteria, leading to its eradication from the host organism.

Safety and Hazards

The safety information for Imidazo[1,2-A]pyrimidine-6-carboxylic acid includes the following hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-A]pyrimidine-6-carboxylic acid has been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Cellular Effects

This compound has been found to have potent anticancer activity for KRAS G12C-mutated NCI-H358 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a covalent inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not fully documented .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

imidazo[1,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6(12)5-3-9-7-8-1-2-10(7)4-5/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCKAWIBTUJQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944896-64-4
Record name imidazo[1,2-a]pyrimidine-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 6-bromoimidazo[1,2-a]pyrimidine (1.17 g, 6 mmol), BINAP (18 mg, 0.06 mmol), PdCl2 (6 mg) in MeOH (30 mL) and triethylamine (1.8 mL) was heated to 80° C. under CO (50 psi) for 12 hours in DMF (97.5 mL). DMF-DMA (70.6 mL, 495.8 mmol) was added and the mixture heated to 130° C. for 12 hours. The mixture was filtered and concentrated to give methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 35%) as a yellow solid which was used in the next step without further purification. To a solution of methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 2.1 mmol) in methanol was added 1M aq. LiOH (9.0 mL) and the resulting mixture was stirred for 10 hours at room temperature. The pH was adjusted to 5-6 using aq. HCl and the whole mixture extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and evaporated in vacuo to give the title compound as white solid in 39% yield, 133 mg
Quantity
365 mg
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9 mL
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Yield
39%

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